4-bromophenyl 2-(2,3-dimethylphenoxy)propanoate
Overview
Description
4-bromophenyl 2-(2,3-dimethylphenoxy)propanoate is a useful research compound. Its molecular formula is C17H17BrO3 and its molecular weight is 349.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 348.03611 g/mol and the complexity rating of the compound is 339. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Medicinal Chemistry Applications
Antihypertensive and α₁-Adrenoceptor Antagonist Activities
Research has explored derivatives of 1-(2,6-dimethylphenoxy)-2-(3,4-dimethoxyphenylethylamino)propane hydrochloride (DDPH), which shares a similar structural motif with 4-bromophenyl 2-(2,3-dimethylphenoxy)propanoate, for their potential as α₁-adrenoceptor antagonists. These compounds exhibit significant antihypertensive activities due to their ability to block α₁-adrenoceptors. The introduction of bromo groups and other halogens to the phenyl ring has been shown to enhance these activities, suggesting the importance of halogenation in the drug design of antihypertensive agents (Xi et al., 2011).
Antifungal Activity
Derivatives of this compound have been evaluated for their antifungal properties, particularly against common and emerging yeasts and molds. The bromophenyl derivative exhibited broad-spectrum in vitro activity, highlighting its potential as a novel antifungal agent. This activity is especially significant against fluconazole-resistant yeast isolates and Aspergillus spp., underscoring its therapeutic potential in treating fungal infections (Buchta et al., 2004).
Organic Synthesis and Material Science
Electrochemical Applications
The electroreductive radical cyclization of compounds structurally related to this compound has been investigated, demonstrating the utility of such reactions in the synthesis of complex organic molecules. This research provides insights into the mechanisms of radical cyclization, facilitated by specific catalytic systems, and highlights the versatility of bromo-substituted esters in synthetic organic chemistry (Esteves et al., 2005).
High-spin Cationic States in Material Science
The synthesis and analysis of all-para-brominated oligo(N-phenyl-m-aniline)s, related to the structural framework of this compound, reveal their potential in creating materials with high-spin cationic states. These compounds exhibit unique structural and electronic properties, making them of interest in the development of novel materials with specific magnetic or conductive characteristics (Ito et al., 2002).
Properties
IUPAC Name |
(4-bromophenyl) 2-(2,3-dimethylphenoxy)propanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrO3/c1-11-5-4-6-16(12(11)2)20-13(3)17(19)21-15-9-7-14(18)8-10-15/h4-10,13H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIHCFUCCMFLHIS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC(C)C(=O)OC2=CC=C(C=C2)Br)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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